molecular formula C36H38N2O3 B11183776 N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

Cat. No.: B11183776
M. Wt: 546.7 g/mol
InChI Key: HVFXWEVMMPNFBO-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a tetrahydroquinoline core, and a pentyl-phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the 4-methoxybenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The final step involves coupling the tetrahydroquinoline derivative with the benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the coupling step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline core can interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The overall effect of the compound is determined by the combined interactions of its various functional groups with their respective targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-4-pentyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C36H38N2O3

Molecular Weight

546.7 g/mol

IUPAC Name

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

InChI

InChI=1S/C36H38N2O3/c1-4-5-7-12-27-17-19-28(20-18-27)36(40)38(30-13-8-6-9-14-30)34-25-26(2)37(33-16-11-10-15-32(33)34)35(39)29-21-23-31(41-3)24-22-29/h6,8-11,13-24,26,34H,4-5,7,12,25H2,1-3H3

InChI Key

HVFXWEVMMPNFBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)N(C2CC(N(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5

Origin of Product

United States

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